Cas no 125971-96-2 (4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide)

125971-96-2 structure
Nome del prodotto:4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
Numero CAS:125971-96-2
MF:C26H24FNO3
MW:417.47207069397
MDL:MFCD04117986
CID:63800
PubChem ID:9909872
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- M-4
- 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gama-oxo-n,beta-diphenylbenzene butaneamide
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide
- Atorvastatin Intermediate Ⅱ
- 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutaneamide
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,bata-diphenylbenzene butaneamide
- M-4(for Atorvastatin)
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- 2[2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL]-4-METHYL-3-OXO-PENTANOIC ACID PHENYLAMIDE
- 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide
- 4-FLUORO-A-[2-METHYL-1-OXOPROPYL]-OXO-N,B-DIPHENYLBENZENE BUTANEAMIDE
- 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide
- Atorvastatin M-4
- Benzenebutanamide,4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl
- 2-[ALPHA-(4-FLUOROBEN ZOYL)BENZYL]-4-METHYL-3- OXOVALERANILIDE
- 4-(4-FLUOROPHENY)-2-ISOBUTYRYL-3-PHENYL-4-OXO-N-PHENYL BUTANAMIDE
- 4-Fluoro-A-[2-Methyl-1-Oxopropyl]-Γ-Oxo-N,Β- Diphenylbenzene Butaneamide
- Atorvastatin Impurity Ⅰ
- Atorvastatin Intermediate 2
- β-dlphonylbenzene butaneaMinde
- Atorvastatin intermediates M-4
- Atorvastatin Diketo Amide Impurity
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenyl
- 4-Fluoro-α-(2-Methyl-1-oxopropyl)-γ-oxo-N
- 4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
- (+/-)-4-fluoroalpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- 4-(4-fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide
- 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b:5,6-b']dipyridine
- SL-000193
- (+/-)4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- A-dlphonylbenzene butaneaminde
- KV1O5ZTN5T
- (+/-)-4-fluoro-a-[2-methyl-1-oxopropyl ]-gamma-oxo-N,beta--diphenylbenzenebutaneamide
- NS00077718
- A-oxo-N,
- 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- (+/-)4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-di-phenylbenzenebutaneamide
- Benzenebutanamide, 4-fluoro--(2-methyl-1-oxopropyl)--oxo-N,-diphenyl-
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gammaoxo-N,beta-diphenylbenzenebutaneamide
- SCHEMBL456631
- C26H24FNO3
- SY023617
- SNPBHOICIJUUFB-UHFFFAOYSA-N
- CS-W003198
- 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzene butaneamide
- 4-Fluoro-?-(2-methyl-1-oxopropyl)-?-oxo-N,?-diphenyl-benzenebutanamide
- AKOS015840719
- EC 425-850-3
- 4-FLUORO-ALPHA-(2-METHYL-1-OXOPROPYL)-GAMMA-OXO-N,BETA-DIPHENYL-BENZENEBUTANAMIDE
- Benzenebutanamide, 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-
- (+/-)-4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl benzenebutane amide
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-?-oxo-N,beta-diphenyl-benzenebutanamide
- BENZENEBUTANAMIDE, 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-d5-benzenebutanamide
- AS-13101
- FT-0618500
- J-005311
- A-(2-methyl-1-oxopropyl)-
- UNII-KV1O5ZTN5T
- 125971-96-2
- (+/-)-4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl benzenebutane-amide
- 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-BENZENEBUTANAMIDE
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
- 4-Fluoro-
- MFCD04117986
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide; 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- DTXSID10925331
- AC-1553
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanimidic acid
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)- gamma -oxo-N, beta -diphenyl-benzenebutanamide
- AM90284
- 4-fluoro-alpha-(2-methyl-1-oxopropyl)- gamma-oxo-N,beta-diphenylbenzenebutanamide
- 4-Fluoro-Alpha-(2-Methyl-1-Oxopropyl)-Gamma-Oxo-N,Beta-Diphenylbenzene Butaneamide
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]4-methyl-3-oxo-pentanoic acid phenylamide
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N, beta-diphenylbenzenebutaneamide
- (+/-)4-fluoro-alpha-[2-methyl-1oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (4-Fluoro-alpha-(2-methyl-1-oxopropyl)-?-oxo-N,beta-diphenylbenzenebutanamide)
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutane-amide
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- 4-Fluoro-Alpha-(2-Methyl-1-Oxo
- ETHYLEN-BIS-(4,6-DIMETHYL-TETRAHYDRO-1,3,5-THIADIAZIN-2-THION)
- DB-020284
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-N-phenyl-pentanamide
-
- MDL: MFCD04117986
- Inchi: 1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
- Chiave InChI: SNPBHOICIJUUFB-UHFFFAOYSA-N
- Sorrisi: C1(=CC=CC=C1)NC(C(C(C(C)C)=O)C(C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)=O
Proprietà calcolate
- Massa esatta: 417.174022g/mol
- Carica superficiale: 0
- XLogP3: 5.7
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta legami ruotabili: 8
- Massa monoisotopica: 417.174022g/mol
- Massa monoisotopica: 417.174022g/mol
- Superficie polare topologica: 63.2Ų
- Conta atomi pesanti: 31
- Complessità: 614
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: Solido bianco-grigiastro
- Densità: 1.211
- Punto di fusione: 193-200°C
- Punto di ebollizione: 631.4°C at 760 mmHg
- Punto di infiammabilità: 335.6±31.5 °C
- Indice di rifrazione: 1.599
- PSA: 63.24000
- LogP: 5.34520
- Pressione di vapore: 0.0±1.9 mmHg at 25°C
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Informazioni sulla sicurezza
- Parola segnale:None
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P273; P501
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,2-8°C
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R053695-50mg |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | β- | 50mg |
¥28 | 2024-05-26 | |
eNovation Chemicals LLC | D387093-100g |
4-Fluoro-(2-methyl-1-oxopropyl)-oxo-N,-diphenyl-benzenebutanamide |
125971-96-2 | 98% | 100g |
$260 | 2024-05-24 | |
TRC | F593700-1g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 1g |
$ 170.00 | 2023-09-07 | ||
TRC | F593700-5g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 5g |
$431.00 | 2023-05-18 | ||
TRC | F593700-10g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 10g |
$666.00 | 2023-05-18 | ||
TRC | F593700-2g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 2g |
$257.00 | 2023-05-18 | ||
TRC | F593700-25g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 25g |
$1034.00 | 2023-05-18 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023617-100g |
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
125971-96-2 | ≥95% | 100g |
¥78.00 | 2024-07-10 | |
Fluorochem | 076497-1g |
2[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide |
125971-96-2 | 95% | 1g |
£10.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FH781-5g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 98% | 5g |
¥53.0 | 2022-07-29 |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Letteratura correlata
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
125971-96-2 (4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide) Prodotti correlati
- 443-69-6(5-Fluoroisatin)
- 125-33-7(Primidone)
- 125-84-8(Aminoglutethimide)
- 97-36-9(2,4-Dimethylacetoacetanilide)
- 346-34-9(4-Fluoroindoline-2,3-dione)
- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)
- 553-03-7(1,2,3,4-tetrahydroquinolin-2-one)
- 77-21-4(DL-Glutethimide)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
- 933727-15-2(1-[1-(2-chlorophenyl)cyclohexyl]methanamine)
Fornitori consigliati
atkchemica
(CAS:125971-96-2)4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta